(S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol
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Overview
Description
(S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chlorophenyl group, a methylamino group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol typically involves the reaction of 2-chlorobenzaldehyde with methylamine, followed by reduction. One common method includes:
Condensation Reaction: 2-chlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chlorophenyl)-2-(methylamino)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-(2-Chlorophenyl)-2-(methylamino)propanol: A structurally similar compound with a different alkyl group.
2-(2-Chlorophenyl)-2-(methylamino)butanol: Another similar compound with a longer alkyl chain.
Uniqueness
(S)-2-(2-Chlorophenyl)-2-(methylamino)ethanol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-11-9(6-12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
IFRZIQDSDXXFMS-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=CC=CC=C1Cl |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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